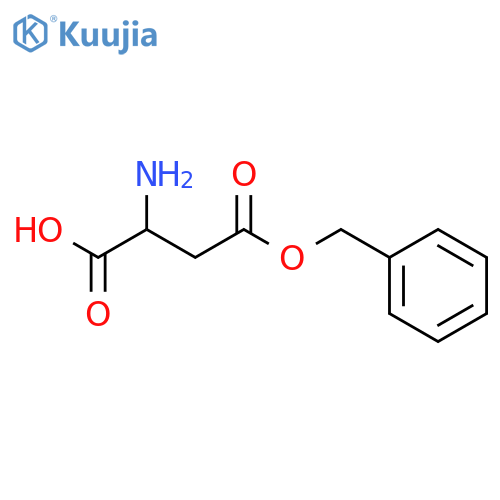Cas no 2177-63-1 (L-Aspartic acid 4-benzyl ester)

2177-63-1 structure
商品名:L-Aspartic acid 4-benzyl ester
L-Aspartic acid 4-benzyl ester 化学的及び物理的性質
名前と識別子
-
- L-Aspartic acid-4-benzyl ester
- H-Asp(OBzl)-OH
- 4-Benzyl L-Aspartate
- L-Aspartic acid β-benzyl ester
- (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
- H-Asp(OBzl)-OH ] L-Aspartic acid β-benzyl ester
- H-L-Asp(Bzl)-OH
- L-Aspartic acid 4-benzyl ester
- L-ASPARTICACID-BENZYLESTER
- L-Asparticacid, 1-(phenylmethyl) ester
- Alloxan Monohydrate
- L-Aspartic acid 3-benzyl ester
- L-Aspartic acid b-benzyl ester
- L-Aspartic acid pound inverted question mark-benzyl ester
- Pbb-asp
- β-Benzyl L-Aspartate
- beta-Benzyl L-aspartate
- L-Aspartic acid beta-benzyl ester
- (S)-2-Amino-4-(benzyloxy)-4-oxobutanoic acid
- (2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid
- Benzyl hydrogen beta-L-aspartate
- L-Aspartic acid, 4-(phenylmethyl) ester
- Asp(Obzl)
- (2S)-2-amino-3-[benzyloxycarbonyl]propanoic acid
- L-Asparticacid4-benzylester
- L-Aspartic aci
- CS-W020671
- J-300068
- CHEBI:167842
- A851369
- (2S)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate
- SCHEMBL730848
- EN300-129701
- ZJ9URQ9GF6
- 2177-63-1
- .BETA.-BENZYL ASPARTATE
- CHEMBL4077582
- B3209
- UNII-ZJ9URQ9GF6
- beta-benzyl aspartate
- NS00015104
- 25248-99-1
- NSC-524167
- VGALFAWDSNRXJK-VIFPVBQESA-N
- AKOS015888231
- DS-13764
- DTXSID101347319
- EINECS 218-541-8
- M03009
- benzyl hydrogen beta-L-aspartate;H-Asp(OBzl)-OH
- MFCD00037208
- NSC 524167
- AKOS015924123
- 4-(Phenylmethyl) hydrogen L-aspartate
- H-Asp-(OBzl)-OH
- HY-30230
- B-1010
- L-Aspartic acid
- A-benzyl ester
- DTXCID501776031
- L-Asp(OBzl)-OH
- FA47538
-
- MDL: MFCD00037208
- インチ: 1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1
- InChIKey: VGALFAWDSNRXJK-VIFPVBQESA-N
- ほほえんだ: O(C(C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1983183
計算された属性
- せいみつぶんしりょう: 223.084458g/mol
- ひょうめんでんか: 0
- XLogP3: -2
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 6
- どういたいしつりょう: 223.084458g/mol
- 単一同位体質量: 223.084458g/mol
- 水素結合トポロジー分子極性表面積: 89.6Ų
- 重原子数: 16
- 複雑さ: 248
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2830
- ゆうかいてん: 221°C(lit.)
- ふってん: 413.1℃ at 760 mmHg
- 屈折率: 27 ° (C=1, 1mol/L HCl)
- すいようせい: Insoluble in water.
- PSA: 89.62000
- LogP: 1.23210
- ようかいせい: 不溶性
- ひせんこうど: +24.0° - +30.0° (c=1, 1N HCl)
L-Aspartic acid 4-benzyl ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 22:ホコリを吸い込まない。S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:−20°C
L-Aspartic acid 4-benzyl ester 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
L-Aspartic acid 4-benzyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100630-500g |
L-Aspartic acid 4-benzyl ester |
2177-63-1 | 95% | 500g |
$309 | 2023-03-06 | |
| Enamine | EN300-129701-0.5g |
(2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid |
2177-63-1 | 95% | 0.5g |
$21.0 | 2023-06-06 | |
| Enamine | EN300-129701-5.0g |
(2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid |
2177-63-1 | 95% | 5g |
$29.0 | 2023-06-06 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835729451-5g |
L-Aspartic acid 4-benzyl ester |
2177-63-1 | 98%(HPLC) | 5g |
¥ 49.4 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L800713-25g |
L-Aspartic acid β-benzyl ester |
2177-63-1 | 98% | 25g |
¥104.00 | 2022-01-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L77960-100g |
L-Aspartic acid 4-benzyl ester |
2177-63-1 | 100g |
¥268.0 | 2021-09-09 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003205-1g |
L-Aspartic acid 4-benzyl ester |
2177-63-1 | 98% | 1g |
¥25 | 2024-05-25 | |
| TRC | A788668-500mg |
H-Asp(OBzl)-OH |
2177-63-1 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L800713-100g |
L-Aspartic acid β-benzyl ester |
2177-63-1 | 98% | 100g |
¥284.00 | 2022-01-14 | |
| Cooke Chemical | A0663412-5G |
L-Aspartic acid β-benzyl ester |
2177-63-1 | 98% | 5g |
RMB 24.80 | 2025-02-20 |
L-Aspartic acid 4-benzyl ester 関連文献
-
Christopher Blackburn,Cynthia Barrett,Jonathan L. Blank,Frank J. Bruzzese,Nancy Bump,Lawrence R. Dick,Paul Fleming,Khristofer Garcia,Paul Hales,Matthew Jones,Jane X. Liu,Masayuki Nagayoshi,Darshan S. Sappal,Michael D. Sintchak,Christopher Tsu,Cindy Xia,Xiansi Zhou,Kenneth M. Gigstad Med. Chem. Commun. 2012 3 710
-
2. Polyhydroxylated GdDTPA-derivatives as high relaxivity magnetic resonance imaging contrast agentsLorenzo Tei,Alessandro Barge,Matteo Galli,Roberta Pinalli,Luciano Lattuada,Eliana Gianolio,Silvio Aime RSC Adv. 2015 5 74734
-
Jin He,Hong Xiao,Bo Li,Yuan Peng,Xiaoxia Li,Yong Wang,Grazyna Adamus,Marek Kowalczuk,Xintao Shuai J. Mater. Chem. B 2019 7 4953
-
Zheng Ruan,Le Liu,Wei Jiang,Shuya Li,Yucai Wang,Lifeng Yan Biomater. Sci. 2017 5 313
-
5. Investigation of acyl transfer auxiliary-assisted glycoconjugation for glycoprotein semi-synthesisKudakwashe Nyandoro,Charles M. G. Lamb,Haoran Yu,Jian Shi,Derek Macmillan Org. Biomol. Chem. 2022 20 8506
2177-63-1 (L-Aspartic acid 4-benzyl ester) 関連製品
- 13030-09-6(H-Glu-Obzl)
- 79337-40-9(1-Benzyl D-Aspartate)
- 62965-20-2((2S)-2-amino-4-(benzyloxy)butanoic acid)
- 59-92-7(L-DOPA)
- 2578-33-8(H-D-Glu(obzl)-OH)
- 79338-14-0((4R)-4-Amino-5-oxo-5-phenylmethoxypentanoic Acid)
- 2791-79-9(Dibenzyl L-Aspartate)
- 25014-27-1(Glutamic acid gamma-benzyl ester polymer)
- 7362-93-8(L-Aspartic acid 1-benzyl ester)
- 4079-61-2(dibenzyl 2-aminosuccinate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2177-63-1)L-Aspartic acid 4-benzyl ester

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ